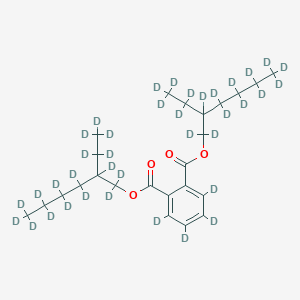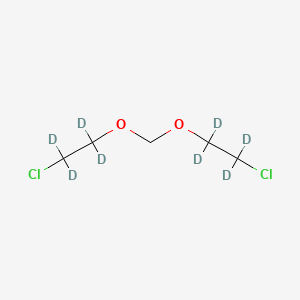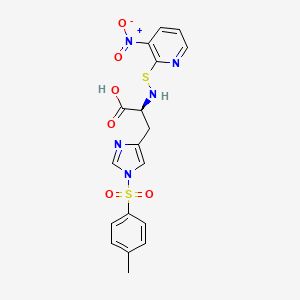
Cox-2/5-lox-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cox-2/5-lox-IN-2 is a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the metabolism of arachidonic acid. These enzymes play a crucial role in the inflammatory process, making this compound a promising compound for the treatment of inflammation and related diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2/5-lox-IN-2 involves the preparation of indole and indazole arylamide benzoic acid analogues. The synthetic route typically includes the following steps :
Formation of Indole/Indazole Core: The indole or indazole core is synthesized through a series of reactions, including cyclization and functional group modifications.
Aryl Amide Formation: The aryl amide is formed by coupling the indole/indazole core with benzoic acid derivatives using reagents such as coupling agents and catalysts.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Cox-2/5-lox-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the indole/indazole core.
Substitution: Substitution reactions can introduce different substituents on the aromatic rings, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions include various substituted indole/indazole derivatives, which can be further modified to enhance their biological activity .
Aplicaciones Científicas De Investigación
Cox-2/5-lox-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of COX-2 and 5-LOX enzymes.
Biology: Investigated for its effects on inflammatory pathways and cellular responses.
Medicine: Potential therapeutic agent for treating inflammatory diseases, cancer, and cardiovascular disorders.
Industry: Used in the development of new anti-inflammatory drugs with improved efficacy and safety profiles
Mecanismo De Acción
Cox-2/5-lox-IN-2 exerts its effects by inhibiting the activity of COX-2 and 5-LOX enzymes. These enzymes are involved in the conversion of arachidonic acid to prostaglandins and leukotrienes, respectively. By blocking these pathways, this compound reduces the production of inflammatory mediators, thereby alleviating inflammation and related symptoms .
Comparación Con Compuestos Similares
Similar Compounds
Celecoxib: A selective COX-2 inhibitor with anti-inflammatory properties.
Zileuton: A selective 5-LOX inhibitor used to treat asthma.
Indomethacin: A non-selective COX inhibitor with anti-inflammatory and analgesic effects
Uniqueness
Cox-2/5-lox-IN-2 is unique in its dual inhibition of both COX-2 and 5-LOX enzymes, offering a broader anti-inflammatory spectrum and potentially fewer side effects compared to selective inhibitors. This dual inhibition strategy provides a more comprehensive approach to managing inflammation and related diseases .
Propiedades
Fórmula molecular |
C18H13N3O4S2 |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
5-(1-benzothiophen-2-yl)-1-(4-sulfamoylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C18H13N3O4S2/c19-27(24,25)13-7-5-12(6-8-13)21-15(10-14(20-21)18(22)23)17-9-11-3-1-2-4-16(11)26-17/h1-10H,(H,22,23)(H2,19,24,25) |
Clave InChI |
WQYDAOYIYVNTGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=NN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]-N-[3-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]propyl]benzamide](/img/structure/B12399347.png)


![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12399365.png)






![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12399392.png)


